molecular formula C10H9BrN2O B1400087 3-bromo-N-(cyanomethyl)-2-methylbenzamide CAS No. 1491360-65-6

3-bromo-N-(cyanomethyl)-2-methylbenzamide

Cat. No. B1400087
M. Wt: 253.09 g/mol
InChI Key: NBJZSDVYOLRXLS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. This information gives an overview of the compound’s composition and structure.



Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Biological and Pharmacological Activities

The pharmacological and biological activities of compounds structurally related to 3-bromo-N-(cyanomethyl)-2-methylbenzamide have been extensively studied. For example, compounds like 3-aminobenzamide, which shares a benzamide structure, have been researched for their biological activities. Taner et al. (2001) explored the use of 3-aminobenzamide, a poly(ADP-ribose) synthetase (PARS) inhibitor, in reducing bacterial translocation and intestinal injury in rats after endotoxin challenge, highlighting its potential therapeutic applications in managing gut barrier failure during endotoxemia (Taner et al., 2001).

Environmental and Toxicological Concerns

The environmental behavior and toxicological profiles of brominated compounds, which are structurally similar to 3-bromo-N-(cyanomethyl)-2-methylbenzamide, have been a subject of concern. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), indicating that these brominated compounds have similar toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess the potential risk of these chemicals, considering the limited data on exposure and health effects (Birnbaum, Staskal, & Diliberto, 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-bromo-N-(cyanomethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-8(3-2-4-9(7)11)10(14)13-6-5-12/h2-4H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZSDVYOLRXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(cyanomethyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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